(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid

Catalog No.
S3283164
CAS No.
293731-69-8
M.F
C9H10FNO2
M. Wt
183.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid

CAS Number

293731-69-8

Product Name

(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid

IUPAC Name

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid

Molecular Formula

C9H10FNO2

Molecular Weight

183.182

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1

InChI Key

INCYJBABWRDJSO-MRVPVSSYSA-N

SMILES

C1=CC(=CC=C1C(CN)C(=O)O)F

Solubility

not available

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid, also known as (S)-2-amino-3-(4-fluorophenyl)propanoic acid, is a fluorinated derivative of the amino acid phenylalanine. It features a chiral center at the second carbon, which is essential for its biological activity. The compound has the molecular formula C15H13FNO2 and a molecular weight of 277.27 g/mol. Its structure includes an amino group, a carboxylic acid group, and a 4-fluorophenyl substituent, contributing to its unique properties and potential applications in medicinal chemistry and biochemistry.

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid can undergo various chemical transformations:

  • Oxidation: The amino group can be oxidized to form corresponding oxidized products, which may have different biological activities.
  • Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
  • Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of new derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

This compound exhibits notable biological activity, primarily due to its structural similarity to natural amino acids. It acts as a substrate for enzymes involved in neurotransmitter synthesis, particularly tyrosine hydroxylase, which is crucial for catecholamine biosynthesis. Its fluorinated nature may enhance binding affinity and selectivity towards specific receptors or enzymes compared to non-fluorinated analogs.

Several synthesis methods have been developed for (2S)-3-amino-2-(4-fluorophenyl)propanoic acid:

  • Cinchona Alkaloid-Catalyzed Asymmetric Alkylation: This method involves the alkylation of tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst to achieve high enantioselectivity.
  • Heck Cross-Coupling Reaction: A common synthetic route includes the Heck cross-coupling reaction with 4-fluorobromobenzene followed by C-α-alkylation using allyl bromide, leading to the desired product after acidic cleavage.

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid has several applications across various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting neurological disorders due to its role in neurotransmitter pathways .
  • Biochemical Research: The compound is utilized in studies involving protein synthesis and enzyme activity, particularly in understanding metabolic pathways related to amino acids .
  • Material Science: Its unique properties allow it to be explored as a building block in organic synthesis and specialty chemicals production.

Research has indicated that (2S)-3-amino-2-(4-fluorophenyl)propanoic acid interacts with various molecular targets. These interactions are primarily studied through binding assays and kinetic analyses that assess its affinity towards enzymes like tyrosine hydroxylase. The fluorine atom enhances lipophilicity and may influence membrane permeability, affecting its bioavailability and pharmacodynamics.

Several compounds share structural similarities with (2S)-3-amino-2-(4-fluorophenyl)propanoic acid. A comparison highlights its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Fluoro-DL-phenylalanineSimilar structure but lacks chiralityNon-chiral; less selective in biological interactions
4-Fluoro-L-phenylalanineAnother fluorinated derivativeDifferent stereochemistry; potential differences in activity
2-Acetamido-3-(4-fluorophenyl)propanoic acidContains an acetamido groupModifies solubility and reactivity compared to the target compound

The unique substitution pattern of (2S)-3-amino-2-(4-fluorophenyl)propanoic acid contributes to its specific biological activities and applications, making it a valuable compound in both research and industrial settings.

XLogP3

-1.7

Dates

Modify: 2023-08-19

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